molecular formula C19H15N7O2 B2505512 N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-indole-2-carboxamide CAS No. 1775354-75-0

N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-indole-2-carboxamide

Cat. No. B2505512
CAS RN: 1775354-75-0
M. Wt: 373.376
InChI Key: TWXOBFVEIZNCDZ-UHFFFAOYSA-N
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Description

The compound “N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-indole-2-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including an oxadiazole and a triazolo-pyridine . It also features an indole moiety attached to a carboxamide group .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as annulation and desulfurization/intramolecular rearrangement . The yield of these reactions can be quite high, with some reactions yielding up to 94% of the desired product . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Structures of similar anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH 2 group was revealed .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound likely involve the formation of the 1,2,4-oxadiazole core at ambient temperature . This process may involve the use of a MOH–DMSO medium . The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from similar compounds. For instance, the yield of similar compounds can be quite high, with some reactions yielding up to 94% of the desired product . The melting point of similar compounds can range from 115–117 °C .

Scientific Research Applications

Microwave-Assisted Synthesis and Antimicrobial Evaluation

One study demonstrated the microwave-assisted synthesis of various diazoles bearing indole moieties, including [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and [1,3,4]oxadiazoles, which are structurally related to the compound . These compounds were evaluated for their antimicrobial properties, showcasing the potential of such structures in developing new antimicrobial agents (Gomha & Riyadh, 2011).

Antimicrobial Activities of Triazole Derivatives

Another study focused on the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide, assessing their antimicrobial activities. This research highlights the significance of triazole derivatives, akin to the core structure of the compound , in antimicrobial applications (Bayrak et al., 2009).

Antibacterial Activity of Pyrrolidine Derivatives

The synthesis and antibacterial activity assessment of pyrrolidine derivatives incorporating triazole and other heterocyclic moieties were explored in another study. These derivatives showed promising antibacterial activity, underlining the potential therapeutic applications of compounds with similar structural features (Balandis et al., 2019).

Synthesis and Characterization of Heterocyclic Derivatives

Research into the synthesis and characterization of mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole and oxadiazole rings revealed insights into the structural and functional diversity of such compounds. This study contributes to understanding the chemical properties and potential applications of complex heterocyclic systems (El‐Sayed et al., 2008).

Potential Anticancer Agents

A synthesis effort aimed at creating new 3-heteroarylindoles with potential anticancer activity involved structures similar to the compound . This research underscores the potential utility of such compounds in anticancer therapy (Abdelhamid et al., 2016).

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic applications. For instance, some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . Therefore, this compound could potentially be explored for similar applications.

properties

IUPAC Name

N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N7O2/c1-11-21-19(28-25-11)13-6-7-26-16(9-13)23-24-17(26)10-20-18(27)15-8-12-4-2-3-5-14(12)22-15/h2-9,22H,10H2,1H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXOBFVEIZNCDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[7-(3-Methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}-1H-indole-2-carboxamide

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